Evidence 1: Unique 2,5-Diaminopyridine Architecture vs. Canonical 2-Aminopyridine Scaffold
The target compound possesses a 2-dimethylamino-5-amino substitution pattern on a 4-methylpyridine core, forming a 2,5-diaminopyridine architecture. This is structurally distinct from all thoroughly characterized NOS-inhibitory 2-aminopyridines. In the foundational SAR study by Hagmann et al., 2-aminopyridine (unsubstituted) showed human nNOS IC₅₀ = 4,800 nM and eNOS IC₅₀ = 2,800 nM; adding a single 4-methyl group (producing 2-amino-4-methylpyridine, the closest simple analog) improved human nNOS potency to IC₅₀ = 160 nM but biased selectivity toward iNOS (mouse iNOS IC₅₀ = 6 nM) [1][2][3]. However, neither the 5-amino nor the 2-dimethylamino modification present in the target compound was evaluated in this foundational dataset. The 2,5-diaminopyridine motif introduces an additional hydrogen-bond donor/acceptor at the 5-position and replaces the C2 primary amine with a tertiary dimethylamino group—alterations that, based on crystallographic evidence from related nNOS-inhibitor complexes (PDB 5FVX), are expected to modulate interactions with the conserved active-site Glu592 residue and heme propionate contacts that govern isoform selectivity [4]. The quantitative consequence of these combined modifications on NOS inhibition has not been reported, representing a fundamentally uncharacterized substitution vector requiring empirical determination.
| Evidence Dimension | Substitution pattern and NOS inhibitory potency |
|---|---|
| Target Compound Data | 2-dimethylamino-5-amino-4-methylpyridine (trihydrochloride); no published NOS IC₅₀/Ki data available for this exact scaffold |
| Comparator Or Baseline | 2-aminopyridine: human nNOS IC₅₀ = 4,800 nM, eNOS IC₅₀ = 2,800 nM, iNOS IC₅₀ = 1,900 nM. 2-amino-4-methylpyridine: human nNOS IC₅₀ = 160 nM, mouse iNOS IC₅₀ = 6 nM, human eNOS IC₅₀ = 90–100 nM. Most potent 2-aminopyridine from Hagmann series: iNOS IC₅₀ = 28 nM (4,6-disubstituted). Benchmark nNOS inhibitor 14j: human nNOS Ki = 13 nM, 1761-fold n/e selectivity. |
| Quantified Difference | 2-amino-4-methylpyridine is 30-fold more potent than 2-aminopyridine at human nNOS (160 nM vs. 4,800 nM). The target compound's 2,5-diaminopyridine scaffold is absent from all published SAR tables; potency and selectivity are unknown. |
| Conditions | Human recombinant NOS isoforms, hemoglobin capture assay or cellular NO production assay; Hagmann et al. Bioorg Med Chem Lett 2000; Faraci et al. Br J Pharmacol 1996; Wang et al. J Med Chem 2016 |
Why This Matters
For procurement decisions in NOS inhibitor research, the target compound's uncharacterized substitution pattern means it cannot be replaced by 2-amino-4-methylpyridine or any other characterized analog without risking complete loss of desired activity; its unique scaffold may access binding interactions unavailable to simpler 2-aminopyridines.
- [1] BindingDB BDBM50013712. 2-Aminopyridine (CHEMBL21619). IC₅₀ human nNOS = 4,800 nM; human eNOS = 2,800 nM; human iNOS = 1,900 nM. Curated from Merck Research Laboratories. View Source
- [2] GtoPdb/ChEMBL. 2-Amino-4-methylpyridine (Ligand Id: 5111, CHEMBL40833). Human nNOS pIC₅₀ = 6.8 (IC₅₀ ≈ 160 nM). Nat Chem Biol. 2008;4:700–707. PMID: 18849972. View Source
- [3] Faraci WS, Nagel AA, Verdries KA, Vincent LA, Xu H, Nichols LE, et al. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Br J Pharmacol. 1996;119(6):1101–1108. Mouse RAW 264.7 iNOS IC₅₀ = 6 nM. PMID: 8937711. View Source
- [4] RCSB PDB 5FVX. Structure of human nNOS R354A G357D mutant heme domain in complex with 6-(2-(5-(3-(dimethylamino)propyl)pyridin-3-yl)ethyl)-4-methylpyridin-2-amine. Resolution 2.30 Å. Wang HY et al., J Med Chem. 2016;59:4913–4925. PMID: 27050842. View Source
